N-(3-fluorophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide
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Overview
Description
N~1~-(3-FLUOROPHENYL)-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE is a synthetic organic compound characterized by the presence of fluorine, phenyl, and phenylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-FLUOROPHENYL)-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE typically involves the reaction of 3-fluoroaniline with phenylsulfanylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N~1~-(3-FLUOROPHENYL)-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethylformamide.
Major Products
Oxidation: Formation of N1-(3-FLUOROPHENYL)-2-PHENYL-2-(PHENYLSULFONYL)ACETAMIDE.
Reduction: Formation of N1-(3-FLUOROPHENYL)-2-PHENYL-2-(PHENYLSULFANYL)ETHYLAMINE.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N~1~-(3-FLUOROPHENYL)-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N1-(3-FLUOROPHENYL)-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N~1~-(3-CHLOROPHENYL)-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE
- N~1~-(3-BROMOPHENYL)-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE
- N~1~-(3-METHOXYPHENYL)-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE
Uniqueness
N~1~-(3-FLUOROPHENYL)-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H16FNOS |
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Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-(3-fluorophenyl)-2-phenyl-2-phenylsulfanylacetamide |
InChI |
InChI=1S/C20H16FNOS/c21-16-10-7-11-17(14-16)22-20(23)19(15-8-3-1-4-9-15)24-18-12-5-2-6-13-18/h1-14,19H,(H,22,23) |
InChI Key |
XFUBUMFOHBALAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NC2=CC(=CC=C2)F)SC3=CC=CC=C3 |
Origin of Product |
United States |
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